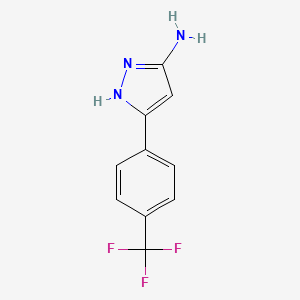

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Descripción general

Aplicaciones Científicas De Investigación

Electrochemical Sensing

The compound has been used in the modification of an electrode surface, leading to amplification of the electrochemical signal . A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants . This application is significant in the field of electrochemical sensing and analysis .

Detection of Synthetic Stimulants

The compound has been used in the detection of synthetic stimulants. The modified surface was characterized using Raman spectroscopy, which confirmed that the presence of the –PhCF3 group is important for the recognition of synthetic stimulants . This application is particularly relevant in forensic science for the detection of synthetic stimulants in samples without prior pretreatment .

Antibacterial Applications

Pyrazole derivatives of the compound have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . These compounds have shown promising results against planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . This application is crucial in the field of medicinal chemistry and pharmacology, especially in the development of new antibiotics to tackle antibiotic-resistant bacterial infections .

Biofilm Eradication

Some of the synthesized pyrazole derivatives are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This application is significant in the medical field, particularly in the treatment of biofilm-associated infections .

Synthesis of Fluorescent Chemosensors

The compound has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . This application is important in the field of analytical chemistry, particularly in the development of new sensing and detection methods .

Synthesis of Anion Sensors

The compound has been used in the synthesis of an amidourea-based sensor for anions . This application is significant in the field of analytical chemistry, particularly in the development of new anion sensing methods .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s known that the compound can interact with its targets, leading to changes in their activity . For instance, a similar compound was used to estimate the affinity for synthetic stimulants using a combination of square wave voltammetry and electrochemical impedance spectroscopy .

Biochemical Pathways

It’s known that similar compounds can influence various biochemical processes, including oxidative stress and redox balance .

Pharmacokinetics

Similar compounds have been shown to exhibit predictable log p values, indicating their lipophilicity .

Result of Action

Similar compounds have been associated with various physiological effects, including potential allergic reactions .

Action Environment

The action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine can be influenced by various environmental factors . For instance, the compound is known to be combustible, and its vapors may form explosive mixtures with air . Additionally, it’s recommended to store the compound in a dry, cool, and well-ventilated place to maintain its stability .

Propiedades

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZRLYJWBJHZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577553 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine | |

CAS RN |

130599-34-7 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

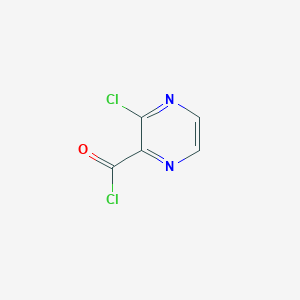

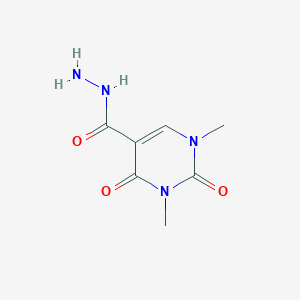

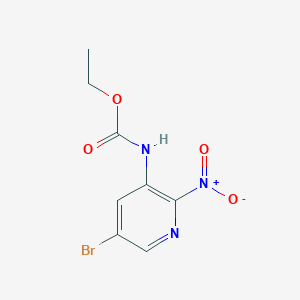

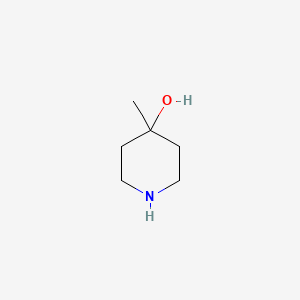

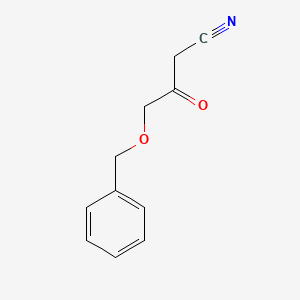

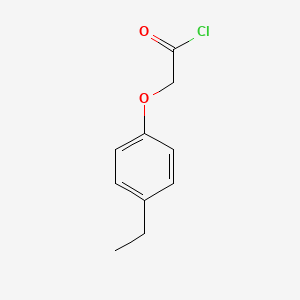

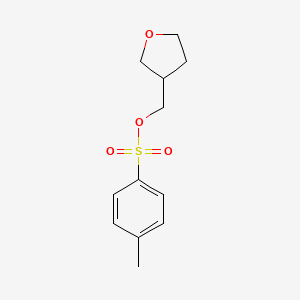

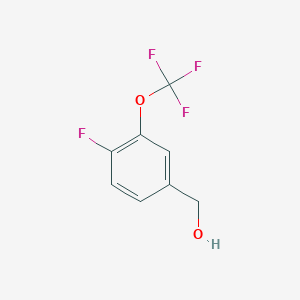

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)